tert-Butyl ethyl ether
Overview
Description
tert-Butyl ethyl ether: , also known as ethyl tert-butyl ether, is an organic compound with the chemical formula C6H14O. It is a clear, colorless liquid with a characteristic ether-like odor. This compound is commonly used as an oxygenate additive in gasoline to improve combustion efficiency and reduce emissions of carbon monoxide and unburned hydrocarbons .
Mechanism of Action
Target of Action
tert-Butyl ethyl ether (t-BEE) is primarily used as a gasoline oxygenate . Its primary targets are the combustion processes in internal combustion engines where it helps to increase the octane number, thereby improving the efficiency of combustion and reducing emissions .
Mode of Action
t-BEE interacts with its targets (combustion processes) by providing oxygen, which promotes more complete combustion of gasoline. This results in a reduction of carbon monoxide and unburned hydrocarbon emissions .
Biochemical Pathways
Propane-oxidizing bacteria have been reported to biodegrade t-BEE .
Pharmacokinetics
They are metabolized primarily in the liver, often through oxidation processes, and excreted via the kidneys .
Result of Action
The primary result of t-BEE’s action is the reduction of harmful emissions from vehicles. By promoting more complete combustion, it reduces the release of carbon monoxide and unburned hydrocarbons into the environment .
Action Environment
The efficacy and stability of t-BEE are influenced by various environmental factors. For instance, temperature and pressure conditions can affect its combustion efficiency. Furthermore, the presence of certain microorganisms in the environment can influence the rate at which t-BEE is biodegraded .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl ethyl ether is typically synthesized through the Williamson ether synthesis . This method involves the reaction of sodium tert-butoxide with ethyl bromide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic tert-butoxide ion attacks the electrophilic carbon in ethyl bromide, resulting in the formation of this compound .
Industrial Production Methods: Industrially, this compound is produced by the acidic etherification of isobutylene with ethanol. This reaction is carried out at temperatures ranging from 30 to 110°C and pressures between 0.8 to 1.3 MPa, using an acidic ion-exchange resin as a catalyst . The process involves fixed-bed reactors, such as tube bundle or circulation reactors, where the reflux can be optionally cooled .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ethyl ether primarily undergoes acidic cleavage reactions. When treated with strong acids like hydrobromic acid or hydroiodic acid, the ether bond is cleaved, resulting in the formation of alcohol and alkyl halide products . The reaction mechanism can proceed via S_N2 or S_N1 pathways, depending on the nature of the substituents attached to the ether .
Common Reagents and Conditions:
Hydrobromic acid (HBr): or : Used for the cleavage of the ether bond.
Trifluoroacetic acid: Can be used for the cleavage of tert-butyl ethers via an E1 mechanism at low temperatures.
Major Products:
Alcohols: Formed from the cleavage of the ether bond.
Alkyl halides: Formed as a result of nucleophilic substitution reactions.
Scientific Research Applications
tert-Butyl ethyl ether has several applications in scientific research and industry:
Gasoline Additive: Used as an oxygenate to improve combustion efficiency and reduce emissions.
Biodegradation Studies: Investigated for its biodegradation by propane-oxidizing bacteria.
Analytical Chemistry: Employed in solid-phase microextraction techniques for the analysis of various compounds in biological samples.
Environmental Studies: Used as a biomarker for exposure to environmental pollutants.
Comparison with Similar Compounds
tert-Butyl ethyl ether can be compared with other similar compounds, such as:
Methyl tert-butyl ether (MTBE): Another oxygenate used in gasoline, but made from methanol instead of ethanol.
tert-Amyl methyl ether (TAME): Used as a gasoline additive with similar properties to this compound.
Diethyl ether: A common laboratory solvent with different physical and chemical properties compared to this compound.
Uniqueness: this compound is unique in its ability to provide air quality benefits similar to ethanol while being less challenging technically and logistically. Unlike ethanol, it does not induce the evaporation of gasoline, which helps in reducing smog formation .
Properties
IUPAC Name |
2-ethoxy-2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5-7-6(2,3)4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMQCACRALPSHD-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)C | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Record name | 2-METHYL-2-ETHOXYPROPANE | |
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Record name | ETHYL TERTIARY BUTYL ETHER | |
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DSSTOX Substance ID |
DTXSID0025604 | |
Record name | Ethyl t-butyl ether | |
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Molecular Weight |
102.17 g/mol | |
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Physical Description |
2-methyl-2-ethoxypropane is a clear light yellow liquid. (NTP, 1992), Gas or Vapor; Liquid, Colorless, pale yellow liquid with an unpleasant terpene-like odor; extremely flammable; [ACGIH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear light yellow liquid. | |
Record name | 2-METHYL-2-ETHOXYPROPANE | |
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Record name | Propane, 2-ethoxy-2-methyl- | |
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Boiling Point |
163.6 °F at 760 mmHg (NTP, 1992), 72.6 °C, 70-73 °C, 163.6 °F | |
Record name | 2-METHYL-2-ETHOXYPROPANE | |
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Flash Point |
-3 °F (NTP, 1992), -19 °C (-2 °F) - closed cup, -19 °C c.c., -3 °F | |
Record name | 2-METHYL-2-ETHOXYPROPANE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Very soluble in ethanol, ethyl ether, In water, 1.2X10+4 mg/L at 20 °C, Solubility in water, g/100ml at 25 °C: 1.2 (poor) | |
Record name | 2-METHYL-2-ETHOXYPROPANE | |
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Density |
0.7519 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.736 g/cu cm at 25 °C, Relative density (water = 1): 0.75, 0.7519 | |
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Vapor Density |
Relative vapor density (air = 1): 3.5 | |
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Vapor Pressure |
10 mmHg at 77 °F ; 185 mmHg at 122 °F; 447 mmHg at 158 °F (NTP, 1992), 124.0 [mmHg], 124 mm Hg at 25 °C (extrapolated), Vapor pressure, kPa at 20 °C: 12.8, 10 mmHg | |
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Color/Form |
Liquid | |
CAS No. |
637-92-3 | |
Record name | 2-METHYL-2-ETHOXYPROPANE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1706 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYL-TERT-BUTYL ETHER | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/465 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-137 °F (NTP, 1992), -94 °C, -137 °F | |
Record name | 2-METHYL-2-ETHOXYPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20650 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethyl tert-butyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7867 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL TERTIARY BUTYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1706 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYL-TERT-BUTYL ETHER | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/465 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.